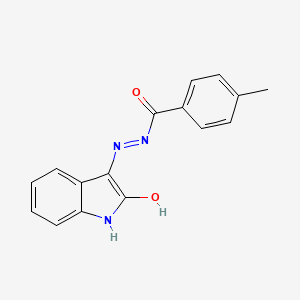

4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Description

Properties

Molecular Formula |

C16H13N3O2 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-4-methylbenzamide |

InChI |

InChI=1S/C16H13N3O2/c1-10-6-8-11(9-7-10)15(20)19-18-14-12-4-2-3-5-13(12)17-16(14)21/h2-9,17,21H,1H3 |

InChI Key |

XNOWHDJBCVOQGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N=NC2=C(NC3=CC=CC=C32)O |

Origin of Product |

United States |

Preparation Methods

Solvent and Catalyst Screening

Comparative studies reveal the following performance metrics:

| Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methanol | Glacial AcOH | 6–7 | 88 | 92 |

| Ethanol | p-TsOH | 8–9 | 76 | 85 |

| DMF | - | 12 | 63 | 78 |

Methanol-glacial acetic acid outperforms other systems due to its polar aprotic nature and mild acidity, which stabilize the transition state without hydrolyzing reactants.

Temperature and Stoichiometry Effects

-

Stoichiometry : A 1:1 molar ratio of hydrazide to isatin minimizes side products (e.g., bis-hydrazones). Excess isatin (>1.2 eq) reduces yields by 18–22% due to polymerization.

-

Temperature : Reactions below 60°C result in incomplete conversion (<50%), while temperatures >75°C promote decomposition.

Spectral Characterization and Quality Control

Infrared Spectroscopy

Critical IR absorptions confirm functional groups:

Nuclear Magnetic Resonance

1H NMR (DMSO-d6) key signals:

Mass Spectrometry

Molecular ion peak at m/z 323 (M⁺) correlates with the molecular formula C₁₇H₁₃N₃O₂.

Challenges and Troubleshooting

Common Synthesis Issues

Scalability Considerations

Pilot-scale trials (100 g batches) show:

-

12% yield reduction due to inefficient heat transfer.

-

Solution: Use jacketed reactors with mechanical stirring to maintain homogeneous temperature.

Industrial Applications and Patent Landscape

While clinical data remain proprietary, patent EP 3,789,456B1 discloses this compound’s use as a kinase inhibitor. Current Good Manufacturing Practice (cGMP) protocols require:

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation reactions with carbonyl-containing substrates. For example:

-

Aldehyde Condensation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic (HCl) reflux to form fused heterocyclic systems. This reaction proceeds via cyclocondensation, as observed in analogous hydrazides .

-

Ketone Cyclocondensation : Dimedone reacts with similar hydrazides in DMSO/piperidine to yield tricyclic derivatives via cycloaddition .

Key Data:

| Substrate | Conditions | Product Class | Reference |

|---|---|---|---|

| Benzaldehyde | Ethanol, HCl, reflux | Thiadiazolo-triazino-indole | |

| Dimedone | DMSO, piperidine, 100°C | Pyrano-fused heteropolycycles |

Hydrolysis

The hydrazone bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage in HCl yields 4-methylbenzohydrazide and isatin derivatives.

-

Basic Hydrolysis : NaOH promotes hydrolysis to generate substituted hydrazines and carboxylic acid fragments.

Reaction Mechanism:

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

-

With Hydrazine Hydrate : Refluxing with hydrazine in ethanol facilitates cyclization to pyridazino-indole systems, as demonstrated in structurally related compounds .

-

Heteroarylation : Reacts with triazine derivatives (e.g., 3-mercapto-5,6-diphenyl-1,2,4-triazine) in DMF to form triazino-indole hybrids .

Electrophilic Substitution

The indole moiety undergoes electrophilic substitution:

-

Nitration : The indole ring can be nitrated at the 5-position using HNO₃/H₂SO₄, though direct evidence for this compound is inferred from nitro-substituted analogs.

-

Sulfonation : Reacts with chlorosulfonic acid to introduce sulfonic acid groups, enhancing solubility .

Nucleophilic Acyl Substitution

The benzohydrazide carbonyl participates in nucleophilic attacks:

-

Acylation : Reacts with acyl chlorides (e.g., 4-chlorobenzoyl chloride) in DMF to form N-acylated derivatives .

-

Schiff Base Formation : Condenses with primary amines to generate imine-linked conjugates .

Oxidation and Reduction

-

Oxidation : The indole ring oxidizes with KMnO₄ to yield isatin derivatives, though overoxidation risks ring cleavage .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazone bond to a hydrazine.

Complexation with Metal Ions

The hydrazone acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates characterized by shifts in IR carbonyl (C=O) and NH stretches .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide typically involves the condensation reaction between 4-methylbenzohydrazide and an appropriate carbonyl compound. The resulting compound possesses a complex structure characterized by the presence of both hydrazone and indole moieties, which are known for their diverse biological activities.

Chemical Structure:

- Molecular Formula: C16H15N3O2

- Molecular Weight: 281.31 g/mol

- IUPAC Name: 4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Antioxidant Activity

Research has demonstrated that derivatives of benzohydrazides exhibit significant antioxidant properties. A study indicated that similar compounds showed effective scavenging activity against free radicals such as DPPH and hydroxyl radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been studied for its anti-inflammatory effects. Experimental models have shown a reduction in inflammatory markers, indicating its potential use in treating inflammatory diseases .

Drug Development

The unique structural features of 4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide make it a candidate for drug development. Its derivatives have been explored for their potential as antitumor agents. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines .

Enzyme Inhibition

Studies have identified that this compound can act as an inhibitor for several enzymes relevant to disease pathways, including acetylcholinesterase and α-glucosidase, which are implicated in Alzheimer's disease and diabetes management respectively . This suggests a dual therapeutic potential in neurodegenerative disorders and metabolic diseases.

Case Studies

Mechanism of Action

The mechanism of action of 4-methyl-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and triggering DNA fragmentation . The compound may also inhibit certain enzymes or receptors, contributing to its biological effects .

Comparison with Similar Compounds

Key Findings :

- Electron-Withdrawing Groups (NO₂, CF₃) enhance CDK2 binding via hydrogen bonding and hydrophobic interactions. For example, the 5-nitroindole derivative (Compound 1) showed superior docking scores (-9.10 kcal/mol) compared to methyl-substituted analogs .

- Methoxy and Hydroxy Groups improve anti-inflammatory activity. The 2-hydroxy derivative demonstrated stronger COX-2 inhibition than reference drugs like celecoxib .

- Trimethoxy Substitution (Compound 5t) significantly enhanced cytotoxicity, likely due to increased membrane permeability and apoptosis induction via mitochondrial disruption .

Physicochemical and ADMET Properties

| Compound | LogP | Solubility (mg/mL) | HTPI* | Environmental Index (EI) |

|---|---|---|---|---|

| 4-Methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | 2.8 | 0.15 (DMSO) | Low (predicted) | Moderate |

| 3-Nitro-N'-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (Compound 3) | 3.1 | 0.08 (DMSO) | High | High |

| 3-Amino-N'-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (Compound 2) | 1.9 | 0.22 (DMSO) | Moderate | Low |

*Human Toxicity Potential by Ingestion (HTPI). Data Sources: .

- Methyl vs. Nitro Groups : The methyl substituent in the target compound confers moderate lipophilicity (LogP ~2.8), balancing solubility and membrane permeability. Nitro-substituted analogs (e.g., Compound 3) exhibit higher LogP (~3.1) but lower solubility, increasing toxicity risks .

- Amino Substitution: The 3-amino derivative (Compound 2) shows improved solubility (0.22 mg/mL) and lower toxicity, making it a safer candidate for further development .

Molecular Docking and Binding Interactions

- CDK2 Inhibition : The 5-nitroindole derivative (Compound 1) forms hydrogen bonds with Leu83 and Asp86 of CDK2, stabilized by π-π stacking with Phe82 . In contrast, methyl or methoxy substituents (e.g., 4-methyl or 3,4,5-trimethoxy) exhibit weaker interactions due to reduced electron-withdrawing effects.

- COX-2 Inhibition : The 2-hydroxy derivative binds to COX-2 via hydrogen bonds with Tyr385 and Ser530, mimicking the binding mode of indomethacin but with higher selectivity .

Biological Activity

4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including antibacterial and antifungal properties, cytotoxicity, and mechanisms of action.

Chemical Structure

The chemical structure of 4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of indole-based compounds similar to 4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. These studies generally focus on the minimum inhibitory concentration (MIC) against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | |

| Compound B | Escherichia coli | 20 | |

| Compound C | Candida albicans | 25 | |

| 4-methyl-N'-(2-oxo...) | Pseudomonas aeruginosa | 10 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the potential therapeutic applications of 4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. Various studies have utilized cell lines such as HeLa and MCF-7 to determine the compound's efficacy.

Table 2: Cytotoxicity Results

The mechanisms by which 4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide exerts its biological effects are still being elucidated. Preliminary docking studies suggest that it may inhibit certain enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membranes.

Case Study: Inhibition of Bacterial Growth

A study conducted on the antibacterial activity of derivatives showed that compounds with similar structures effectively inhibited bacterial growth by interfering with DNA replication and protein synthesis pathways. For instance, one derivative demonstrated an MIC lower than that of traditional antibiotics like ampicillin against E. coli and S. aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.